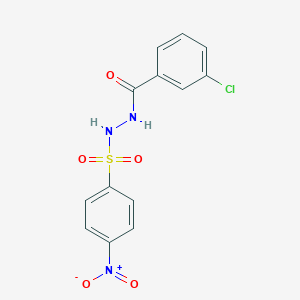
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate is a chemical compound with the molecular formula C10H9ClN2O5 and a molecular weight of 272.647 g/mol It is characterized by the presence of a chloro group, a nitro group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl {4-chloro-3-nitroanilino}(oxo)acetate typically involves the reaction of 4-chloro-3-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Types of Reactions:
Reduction: The nitro group in ethyl {4-chloro-3-nitroanilino}(oxo)acetate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: Ethyl {4-chloro-3-aminoanilino}(oxo)acetate.
Substitution: Ethyl {4-substituted-3-nitroanilino}(oxo)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl {4-chloro-3-nitroanilino}(oxo)acetate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The chloro group can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activity .
Vergleich Mit ähnlichen Verbindungen
- Ethyl {4-nitroanilino}(oxo)acetate
- Ethyl {2-chloro-4-nitroanilino}(oxo)acetate
- Ethyl {2-nitroanilino}(oxo)acetate
Comparison: Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity patterns. Compared to ethyl {4-nitroanilino}(oxo)acetate, the chloro group in ethyl {4-chloro-3-nitroanilino}(oxo)acetate allows for additional substitution reactions.
Eigenschaften
CAS-Nummer |
209959-79-5 |
|---|---|
Molekularformel |
C10H9ClN2O5 |
Molekulargewicht |
272.64g/mol |
IUPAC-Name |
ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9ClN2O5/c1-2-18-10(15)9(14)12-6-3-4-7(11)8(5-6)13(16)17/h3-5H,2H2,1H3,(H,12,14) |
InChI-Schlüssel |
QXQPIQWWXNPKNQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B410534.png)
![2-methoxy-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B410535.png)





![5-[(2,4-Dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B410549.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410551.png)





